molecular formula C6H12S3 B1209871 1,4,7-Trithionane CAS No. 6573-11-1

1,4,7-Trithionane

Cat. No. B1209871
CAS RN: 6573-11-1
M. Wt: 180.4 g/mol
InChI Key: PQNPKQVPJAHPSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4,7-trithionane and related compounds involves reactions that can lead to the formation of complex structures with interesting electrochemical properties. For instance, reactions of 1,2,4-trithiolane and its derivatives with nonacarbonyldiiron have been investigated, revealing the formation of novel diiron and trinuclear iron cluster complexes. These complexes serve as models for the active sites of certain hydrogenases, showcasing the relevance of 1,4,7-trithionane derivatives in mimicking biological catalysis mechanisms (Windhager et al., 2007).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the molecular structures of 1,4,7-trithionane derivatives, providing insight into their geometric configurations and bonding characteristics. For example, the structural determination of various iron complexes derived from 1,4,7-trithionane analogs has contributed to a deeper understanding of the spatial arrangement of atoms and the electronic environment around the sulfur atoms within the ring structure. These findings are essential for elucidating the compound's reactivity and potential applications in catalysis and material science (Windhager et al., 2007).

Chemical Reactions and Properties

1,4,7-Trithionane and its derivatives participate in a variety of chemical reactions, leading to the formation of complexes with unique properties. For instance, the reaction with nonacarbonyldiiron not only forms diiron complexes but also generates trinuclear iron clusters, showcasing the compound's ability to engage in complex formation with transition metals. These reactions are significant for the development of catalysts and materials with novel properties (Windhager et al., 2007).

Scientific Research Applications

Summary of the Application

  • 1,4,7-Trithionane serves as a tridentate thioether ligand, which means it can bind to a single metallic central atom, forming a chelate . This property makes it useful in the synthesis of complexes with a variety of transition metal ions .

Gold(III) Assisted C–H Activation

  • Summary of the Application: 1,4,7-Trithionane can react with KAuCl4 in nitromethane to yield the complex [Au([9]aneS3)Cl2][AuCl4]. Upon heating, this salt yields the bicyclic sulfonium [9]aneS3+ (4,7-dithia-1-thioniabicyclo[4,3,0]nonane) as a racemic [AuCl4]- salt .
  • Methods of Application or Experimental Procedures: The reaction of 1,4,7-Trithionane with KAuCl4 in nitromethane and subsequent heating yields the desired complex .
  • Results or Outcomes: The resulting complex undergoes spontaneous resolution upon crystallization .

Medicinal Applications

  • Summary of the Application: Heterocyclic compounds, such as 1,4,7-Trithionane, are present in more than 85% of all physiologically active chemical compounds .
  • Results or Outcomes: The outcomes would also depend on the specific medicinal context. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to these outcomes .

properties

IUPAC Name

1,4,7-trithionane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPKQVPJAHPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215934
Record name 1,4,7-Trithionane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Trithionane

CAS RN

6573-11-1
Record name 1,4,7-Trithiacyclononane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7-Trithiacyclononane
Source ChemIDplus
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Record name 1,4,7-Trithionane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7-Trithiacyclononane
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Record name 1,4,7-TRITHIACYCLONONANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Kakanejadifard, E Niknam, B Ranjbar… - Synthetic …, 2007 - Taylor & Francis
The reaction of 2,2‐oxydiethanethiol and 2‐[2‐mercaptoethyl) thio] ethanethiol with dichloroglyoxime (DCGO) in absolute EtOH led to crown compounds, oxadithia (5Z,6Z)‐1,4,7‐…
Number of citations: 6 www.tandfonline.com
J Vogt - Asymmetric Top Molecules. Part 3, 2011 - Springer
Number of citations: 2 link.springer.com
RS Glass - Sulfur-Centered Reactive Intermediates in Chemistry …, 1990 - Springer
Neighboring group participation in the oxidation of thioethers provides anchimeric assistance, renders the oxidation potential of thioethers less positive, and stabilizes novelly-bonded …
Number of citations: 1 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
DJ Tranchemontagne, Z Ni, M O'Keeffe… - Angewandte Chemie …, 2008 - Wiley Online Library
Metal–organic polyhedra (MOPs), are discrete metal–organic molecular assemblies. They are useful as host molecules that can provide tailorable internal volume in terms of metrics, …
Number of citations: 903 onlinelibrary.wiley.com
AR Schwager, KH Bell… - Phosphorus, Sulfur, and …, 1992 - Taylor & Francis
The He I and He II spectra of the alkyl phenyl disulfides were recorded and interpreted in terms of a composite-molecule model in which the sequence of the first four ionisation energies …
Number of citations: 4 www.tandfonline.com
L Hoferkamp, G Rheinwald… - Helvetica chimica …, 1992 - Wiley Online Library
The reaction of dodecacarbonyltriruthenium with 1,3,5‐trithiacyclohexane (1,3,5‐trithiane) in refluxing THF yields [Ru 3 (CO) 6 (μ 2 ‐CO) 3 {μ 3 ‐(η 3 ‐C 3 S 3 H 6 )}] (1) in which the …
Number of citations: 11 onlinelibrary.wiley.com
PH Dinolfo, SS Sun, JT Hupp - … of Supramolecular Chemistry …, 2013 - api.taylorfrancis.com
Molecular squares, boxes, and cubes featuring transitionmetal corners are the focus of tremendous activity in contemporary synthetic coordination chemistry. Their design and study …
Number of citations: 1 api.taylorfrancis.com
HH Gong, D Addla, JS Lv… - Current topics in medicinal …, 2016 - ingentaconnect.com
Naphthalimide compounds are an important type of nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework. This π-deficient large …
Number of citations: 78 www.ingentaconnect.com
SS Braga, V Mokal, FAA Paz, M Pillinger… - European Journal of …, 2014 - Wiley Online Library
The complexes [(η 5 ‐C 5 H 4 –CO–R)Mo(CO) 2 (η 3 ‐C 3 H 5 )] [R = OH (1), Phe–OMe (2)] have been examined as guests for the cyclodextrin (CD) hosts β‐CD and heptakis(2,3,6‐tri‐O…

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